
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is an organic compound that features a pyrrolidine ring and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the pyrrolidine and thiazole rings followed by their coupling. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Thiazole Ring: Thiazoles can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the pyrrolidine and thiazole rings, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine and thiazole rings may play a role in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The unique combination of the pyrrolidine and thiazole rings in 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may confer distinct biological activities or chemical reactivity compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C9H12N2OS |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
2-pyrrolidin-2-yl-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H12N2OS/c12-8(9-5-10-6-13-9)4-7-2-1-3-11-7/h5-7,11H,1-4H2 |
Clé InChI |
RSIWXBLRLHDXGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC(=O)C2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




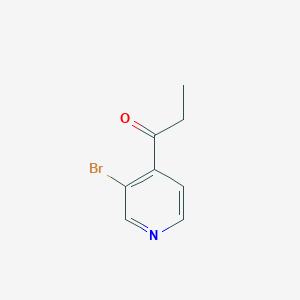
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)

![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
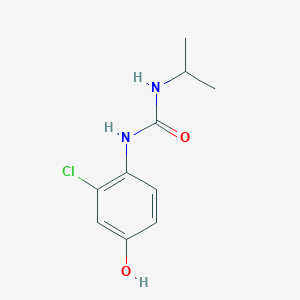
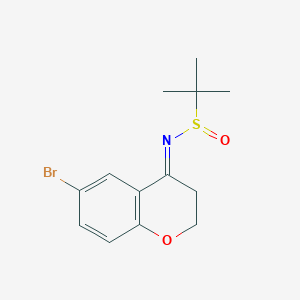
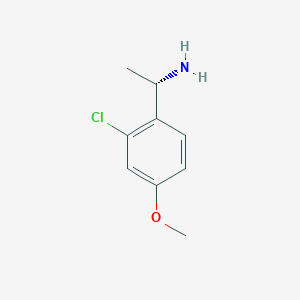
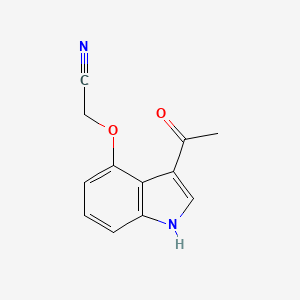
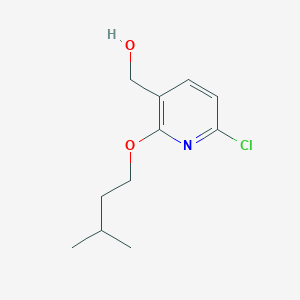
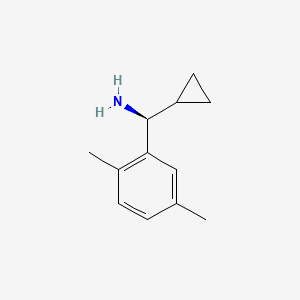
![Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13057450.png)
